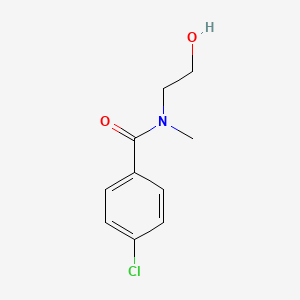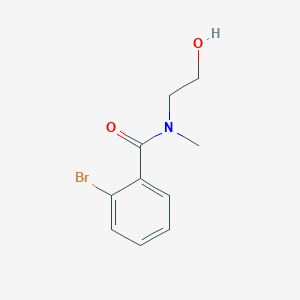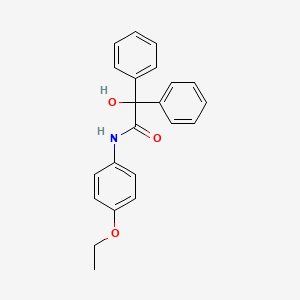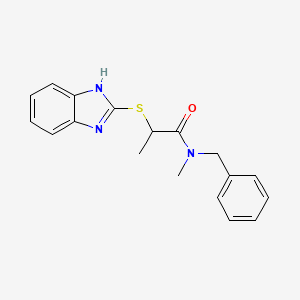![molecular formula C16H15BrN4OS B7468723 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, also known as BMTET, is a tetrazole-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTET has been studied for its ability to modulate various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors by binding to the receptor and inducing a conformational change that alters the signaling pathway.
Biochemical and Physiological Effects:
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to have a wide range of biochemical and physiological effects, including its ability to modulate enzyme and receptor activity. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, which could potentially lead to improved cognitive function in patients with Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors, which could have implications for the treatment of various diseases, including inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its ability to modulate various biological targets, which makes it a promising candidate for drug development. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its potential toxicity, which could limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research on 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, including its potential therapeutic applications and its mechanism of action. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be studied for its ability to modulate other biological targets, such as ion channels and transporters. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could also be studied in animal models to determine its efficacy and toxicity in vivo. Additionally, the mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be further elucidated using structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Métodos De Síntesis
The synthesis of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole involves a multistep process that starts with the reaction of 3-bromobenzyl chloride with sodium sulfide to produce 3-bromobenzyl sulfide. The sulfide is then reacted with sodium azide to form 3-bromobenzyl azide, which is further reacted with 2-ethoxyphenyl isocyanate to produce 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been extensively studied for its potential therapeutic applications, including its ability to modulate various biological targets. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been studied for its ability to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes, including neurotransmission and inflammation.
Propiedades
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS/c1-2-22-15-9-4-3-8-14(15)21-16(18-19-20-21)23-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSMAQSDZGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)

![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)

![[2-(2,5-difluorophenyl)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468682.png)
![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
